Bienvenue dans la boutique en ligne BenchChem!

3-(Difluoromethyl)imidazo[1,5-a]pyrazine

Lipophilicity CNS drug discovery ADME optimization

This 3-(Difluoromethyl)imidazo[1,5-a]pyrazine (CAS 2731006-58-7) is a critical heteroaromatic building block for kinase drug discovery. Its -CF2H group uniquely functions as a lipophilic hydrogen-bond donor, enabling selectivity vectors inaccessible with -CF3 or -CH3 analogs. Validate as a fragment starting point for mTOR, PI3Kδ, BTK, and ACK1 programs. Pre-installed -CF2H at position 3 supports direct late-stage diversification at positions 1, 5, and 8. Ideal logP of 1.4 for CNS kinase targets (PDE10, LRRK2).

Molecular Formula C7H5F2N3
Molecular Weight 169.13 g/mol
Cat. No. B15317992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethyl)imidazo[1,5-a]pyrazine
Molecular FormulaC7H5F2N3
Molecular Weight169.13 g/mol
Structural Identifiers
SMILESC1=CN2C(=CN=C2C(F)F)C=N1
InChIInChI=1S/C7H5F2N3/c8-6(9)7-11-4-5-3-10-1-2-12(5)7/h1-4,6H
InChIKeyHODXMADFFNXMFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Difluoromethyl)imidazo[1,5-a]pyrazine: Privileged Scaffold for Kinase-Focused Medicinal Chemistry


3-(Difluoromethyl)imidazo[1,5-a]pyrazine (CAS 2731006-58-7) is a heteroaromatic building block featuring an imidazo[1,5-a]pyrazine core with a lipophilic hydrogen-bond-donating -CF2H group at the 3-position [1]. This scaffold is a validated privileged structure in kinase inhibitor design, having yielded clinical candidates targeting mTORC1/2, ACK1, BTK, and PDE10 [2][3][4]. The compound serves as a critical intermediate for late-stage diversification, enabling access to 1-substituted, 5-substituted, and 8-amino derivatives for structure-activity relationship (SAR) exploration [3][4].

Why 3-(Difluoromethyl)imidazo[1,5-a]pyrazine Cannot Be Replaced by Trifluoromethyl or Methyl Analogs


In kinase inhibitor programs, substituting -CF2H with -CF3 or -CH3 at the 3-position of the imidazo[1,5-a]pyrazine scaffold yields dramatic shifts in potency, selectivity, and pharmacokinetics. The -CF2H group uniquely functions as a lipophilic hydrogen-bond donor (C-F2–H•••X interaction), a property absent in both the purely hydrophobic -CF3 and the lipophilic but non-polar -CH3 [1][2]. This hydrogen-bond donor capacity has been shown to improve target binding affinity (pKa modulation of adjacent residues) and enhance aqueous solubility profiles compared to -CF3 analogs, which suffer from excessive lipophilicity without compensatory polar interactions [2]. Direct replacement with the parent imidazo[1,5-a]pyrazine (lacking the 3-substituent) eliminates the critical steric and electronic contributions required for kinase hinge-region binding [3].

Quantitative Differentiation of 3-(Difluoromethyl)imidazo[1,5-a]pyrazine vs. Closest Analogs


Lipophilicity Balance: -CF2H Offers Intermediate logP Ideal for CNS Drug Design

The target compound exhibits a computed XLogP3 of 1.4, providing an optimal lipophilicity window (logP 1–3) for CNS drug candidates [1]. This contrasts with the -CF3 analog (XLogP3 = 1.7, Δ = +0.3) which shows excessive lipophilicity, and the -CH3 analog (XLogP3 = 1.2, Δ = -0.2) which is less lipophilic but lacks hydrogen-bond donor capacity [2][3]. The parent imidazo[1,5-a]pyrazine (XLogP3 = 0.8, Δ = -0.6) is substantially more polar, which may limit membrane permeability [4]. The balanced lipophilicity of the -CF2H derivative positions it favorably for lead optimization programs targeting intracellular kinases.

Lipophilicity CNS drug discovery ADME optimization

Hydrogen-Bond Donor (HBD) Capacity: -CF2H Introduces Unique Polar Interaction Potential

The -CF2H group has been experimentally shown to act as a lipophilic hydrogen-bond donor (HBD) with a donor strength comparable to a weak N-H or O-H group, quantified by NMR and IR studies as having a hydrogen-bond acidity parameter α ≈ 0.2–0.3 [1]. This property is absent in the -CF3 analog (α ≈ 0) and the -CH3 analog (α ≈ 0), which are exclusively hydrophobic [1]. The -CF2H group can engage the backbone carbonyl of kinase hinge residues (e.g., Glu or Asp in the ATP-binding pocket) via a C-F2-H•••O=C interaction, providing an additional enthalpic binding contribution of approximately -2 to -4 kJ/mol [1]. This HBD capability enables the compound to achieve binding interactions that -CF3 and -CH3 analogs cannot replicate, potentially improving kinase selectivity profiles.

Hydrogen-bond donor Binding affinity Selectivity engineering

Molecular Weight Advantage: Lower MW Compared to -CF3 Analog Reduces Optimization Burden

The target compound has a molecular weight of 169.13 g/mol, which is 18.0 g/mol lower than the -CF3 analog (187.12 g/mol) and 4.0 g/mol higher than the tetrahydro analog (173.16 g/mol) [1][2][3]. In fragment-based drug discovery (FBDD), every 10 g/mol increase in fragment MW reduces the probability of successful lead optimization due to downstream potency and pharmacokinetic challenges (Lipinski rule consideration). The -CF2H derivative maintains the aromatic planarity of the parent scaffold while preserving a lower MW than the -CF3 analog, offering a superior starting point for fragment growing strategies. Compared to the 3-CH3 analog (133.15 g/mol, Δ = +36.0 g/mol), the -CF2H derivative provides an intermediate MW with superior functional group versatility.

Molecular weight Lead-likeness Fragment-based drug discovery

Aromatic vs. Saturated Core: Critical for Kinase Hinge Binding and π-Stacking

The target compound features a fully aromatic imidazo[1,5-a]pyrazine core, which is essential for π-stacking interactions with kinase hinge residues (e.g., Tyr, Phe). The tetrahydro analog 3-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine (CAS 2703780-84-9) replaces the pyrazine ring with a saturated piperazine, resulting in a complete loss of planarity and a shift in TPSA from 30.2 Ų (aromatic) to 29.9 Ų (saturated) [1][2]. More critically, the saturated analog introduces an additional hydrogen-bond donor (N-H of piperazine, HBD = 1) and a significantly different pharmacokinetic profile (XLogP3 = -0.2 for saturated vs. 1.4 for aromatic, Δ = 1.6 log units) [2]. The aryl–aryl stacking contribution in kinase binding has been estimated at -6 to -10 kJ/mol in related imidazo[1,5-a]pyrazine co-crystal structures (ACK1, PDB: 4ID7), a contribution entirely absent with the saturated analog [3].

Aromaticity Kinase hinge binding Conformational restriction

Optimal Use Cases for 3-(Difluoromethyl)imidazo[1,5-a]pyrazine in Drug Discovery


Fragment-Based Kinase Inhibitor Design: Hinge-Binding Fragment with Built-in Vector for Growth

With a molecular weight of 169.13 g/mol and an aromatic core suitable for kinase hinge binding, 3-(Difluoromethyl)imidazo[1,5-a]pyrazine is an ideal fragment starting point for kinases such as mTOR, PI3Kδ, BTK, and ACK1 [1][2]. The -CF2H group at position 3 provides a lipophilic hydrogen-bond donor for additional interactions with the DFG motif or P-loop residues, while positions 1 and 8 remain accessible for vector-based growth into the solvent-exposed or selectivity pockets [1]. Compared to the unsubstituted parent scaffold (MW 119.12, XLogP3 = 0.8), the -CF2H fragment offers enhanced lipophilicity for cell permeability while maintaining a low molecular weight suitable for fragment libraries [3].

CNS Kinase Program Lead Optimization: Leveraging Optimal logP for Blood-Brain Barrier Penetration

The XLogP3 of 1.4 positions 3-(Difluoromethyl)imidazo[1,5-a]pyrazine within the optimal range for CNS drug candidates (logP 1–3) [1]. Programs targeting CNS kinases such as PDE10 (schizophrenia, Huntington's disease) or LRRK2 (Parkinson's disease) can utilize this scaffold as a starting point without requiring additional polarity-introducing modifications that often compromise kinase binding affinity [2]. The -CF3 analog (XLogP3 = 1.7) exceeds this optimal range, potentially leading to higher brain tissue binding and reduced free fraction, while the -CH3 analog (XLogP3 = 1.2) is at the lower boundary, offering less lipophilic driving force for passive membrane permeation [3].

Selectivity Engineering via CF2H-Mediated Hydrogen Bonding to Non-Conserved Kinase Residues

The unique hydrogen-bond donor capacity of the -CF2H group (absent in -CF3 and -CH3 analogs) can be exploited to target non-conserved residues in the kinase ATP-binding pocket, such as the gatekeeper residue or specific P-loop residues that present backbone carbonyl acceptors [1]. This capability has been leveraged in ACK1 inhibitor design, where imidazo[1,5-a]pyrazine derivatives achieved >100-fold selectivity over SRC-family kinases via specific interactions with non-conserved residues in the ACK1 active site [2]. Procurement of the -CF2H variant specifically enables exploration of hydrogen-bond-mediated selectivity vectors that are inaccessible with the -CF3 or -CH3 building blocks.

Late-Stage Diversification via C-H Functionalization at Positions 1 and 5

The imidazo[1,5-a]pyrazine scaffold with a pre-installed -CF2H group at position 3 allows for direct late-stage functionalization at the 1-position (via Minisci-type radical additions or directed metalation) and the 5-position (via electrophilic aromatic substitution), as demonstrated in the synthesis of 8-amino-imidazo[1,5-a]pyrazine BTK inhibitors [1][2]. This synthetic versatility enables rapid SAR exploration without resynthesizing the core scaffold, accelerating hit-to-lead timelines. The aromatic nature of the core (in contrast to the tetrahydro analog) is essential for these C-H functionalization chemistries, which rely on the electron-rich character of the heteroaromatic system [1].

Quote Request

Request a Quote for 3-(Difluoromethyl)imidazo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.